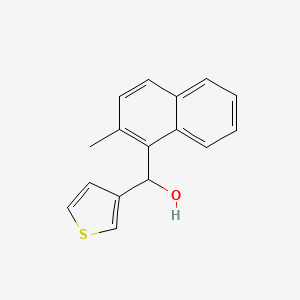

2-Methyl-1-naphthyl-(3-thienyl)methanol

Description

Properties

IUPAC Name |

(2-methylnaphthalen-1-yl)-thiophen-3-ylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14OS/c1-11-6-7-12-4-2-3-5-14(12)15(11)16(17)13-8-9-18-10-13/h2-10,16-17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGOZLEZPMQCCCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=C1)C(C3=CSC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thienyllithium Intermediate Formation

The synthesis often begins with generating a 3-thienyllithium intermediate. In a representative procedure, 3-bromothiophene is treated with n-butyllithium in tetrahydrofuran (THF) at −78°C, forming the lithiated species. This intermediate reacts with electrophiles such as carbonyl compounds. For instance, adding ethyl formate at −70°C yields di(3-thienyl)methanol after hydrolysis. Adapting this to 2-methyl-1-naphthaldehyde, the thienyllithium attacks the carbonyl, forming the secondary alcohol upon acidic workup.

Optimization Notes :

-

Temperature control (−78°C) prevents side reactions like Wurtz coupling.

-

THF as the solvent enhances lithiation efficiency due to its coordinating properties.

Nucleophilic Substitution Strategies

Mesylation and Halogenation

A two-step protocol converts 2-methyl-1-naphthol to the corresponding mesylate using methanesulfonyl chloride in dichloromethane with triethylamine. Subsequent treatment with a thienyl Grignard reagent (e.g., 3-thienylmagnesium bromide) replaces the mesylate group, yielding the target alcohol after hydrolysis.

Procedure :

-

Mesylation :

-

Grignard Substitution :

Yield : 68–72% after column chromatography (hexane:EtOAc 4:1).

Friedel-Crafts Alkylation

Thienyl Methanol Electrophile Activation

Activating the thienyl methanol as a benzyl-type electrophile enables Friedel-Crafts alkylation of 2-methylnaphthalene. Using BF₃·Et₂O as a Lewis acid, 3-thienylmethanol is converted to a carbocation, which alkylates the naphthalene at the 1-position.

Challenges :

-

Competing polymerization of the carbocation requires low temperatures (−20°C).

-

Steric hindrance from the methyl group reduces yield (45–50%).

Reductive Amination and Hydrolysis

Aminonaphthol Intermediate

A modified Mannich reaction forms 1-(α-aminobenzyl)-2-naphthol analogs, which are hydrolyzed to yield methanol derivatives. For 2-methyl-1-naphthyl-(3-thienyl)methanol, 2-methyl-1-naphthaldehyde reacts with 3-thienylmethylamine under acidic conditions, followed by NaBH₄ reduction and hydrolysis.

Steps :

Yield : 60–65% after silica gel chromatography.

Comparative Analysis of Methods

| Method | Key Reagents | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Grignard Reaction | n-BuLi, Ethyl formate | 70–75 | 95 | High regioselectivity | Cryogenic conditions required |

| Nucleophilic Substitution | MsCl, 3-thienylMgBr | 68–72 | 93 | Scalable | Multiple steps |

| Friedel-Crafts | BF₃·Et₂O, 3-thienylmethanol | 45–50 | 88 | Single-step alkylation | Low yield due to steric effects |

| Reductive Amination | NaBH₄, H₂SO₄ | 60–65 | 90 | Mild conditions | Requires amine precursor |

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel chromatography using hexane:ethyl acetate gradients. The target compound exhibits an Rₓ value of 0.3–0.4 in 6:1 hexane:EtOAc.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-naphthyl-(3-thienyl)methanol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

2-Methyl-1-naphthyl-(3-thienyl)methanol has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Methyl-1-naphthyl-(3-thienyl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Di(3-thienyl)methanol

- Anticancer Activity: Demonstrated potent cytotoxicity against T98G brain cancer cells (IC₅₀ < 20 µg/mL) with lower toxicity in normal HEK cells .

- Pharmacokinetics: Higher cLogP (2.15) compared to 2-methyl-1-naphthyl-(3-thienyl)methanol analogs, suggesting improved lipid solubility .

- Mechanism: Induces growth inhibition and micronuclei formation, indicating genotoxic effects .

(6-Methoxy-2-naphthalenyl)(3-thienyl)methanol (CAS 1443325-18-5)

- Structure : Includes a methoxy-substituted naphthalene ring instead of a methyl group.

- Physicochemical Properties :

- Bioactivity : Methoxy groups enhance metabolic stability and binding affinity in naphthalene derivatives, as seen in antiviral and antitumor agents .

(2-Methyl-3-Biphenylyl)methanol (MBPM) Derivatives

- Structure : Biphenyl core instead of naphthyl-thienyl.

- PD-L1 Inhibition : Modified MBPM analogs (e.g., halogenated derivatives) show strong binding to PD-L1 via hydrogen bonds (Tyr56, Asp122) and π-alkyl interactions (Met115) .

- QSAR Insights : Lower HOMO-LUMO gaps (ΔE = 4.2–5.1 eV) correlate with higher PD-L1 inhibition, suggesting electronic properties critical for activity .

Comparative Data Table

Research Findings and Mechanistic Insights

- Structural Impact on Activity: Naphthalene vs. Biphenyl: Naphthyl groups (as in this compound) may enhance DNA intercalation due to planar aromaticity, whereas biphenyl systems (MBPM) favor protein-binding pockets .

- Cytotoxicity vs. Selectivity: Di(3-thienyl)methanol shows cancer cell selectivity (T98G vs. HEK), a trait likely shared by this compound due to similar hybrid structures .

Biological Activity

2-Methyl-1-naphthyl-(3-thienyl)methanol is a complex organic compound that has attracted significant attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its antimicrobial and anticancer effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a naphthalene moiety linked to a thienyl group via a hydroxymethyl functional group. This unique arrangement enhances its chemical reactivity and biological properties. The presence of both aromatic and heteroaromatic systems increases its potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the aromatic rings engage in π-π interactions, stabilizing the compound within target sites. These interactions can modulate enzyme activity or receptor function, leading to various biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated for its efficacy against various bacterial strains, including:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Klebsiella pneumoniae | 16 |

In studies, the compound demonstrated notable zones of inhibition against these pathogens, suggesting its potential as an antibacterial agent.

Anticancer Activity

This compound has also shown promise in anticancer research. Derivatives of naphthalene and thiophene structures have been reported to possess cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested :

- T98G (brain cancer)

- A549 (lung cancer)

- MCF-7 (breast cancer)

The compound can inhibit the proliferation of these cancer cells, with studies indicating significant cytotoxicity at higher concentrations (IC50 values ranging from 10 µg/mL to 25 µg/mL) .

Case Studies

- Study on T98G Cells : In vitro experiments showed that treatment with this compound resulted in enhanced growth inhibition and cell death in T98G cells in a concentration-dependent manner. The compound induced cytogenetic damage evidenced by micronuclei formation .

- Comparative Analysis : When compared to similar compounds, such as di(3-thienyl)methanol, which exhibited potent activity against T98G brain cancer cells, this compound demonstrated comparable or enhanced cytotoxic effects.

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity Type | Effect | Target Organisms/Cells |

|---|---|---|

| Antimicrobial | Significant inhibition | E. coli, S. aureus, K. pneumoniae |

| Anticancer | Cytotoxic effects | T98G, A549, MCF-7 |

Q & A

Q. What synthetic routes and crystallization conditions are optimal for 2-Methyl-1-naphthyl-(3-thienyl)methanol?

The compound can be synthesized via condensation reactions involving precursors like 1-(3-nitrophenyl)ethan-1-one and thiol derivatives, followed by crystallization from solvents such as hexane or chloroform. For example, slow evaporation of chloroform at room temperature yields high-purity crystals (89% yield), critical for structural validation via X-ray diffraction . Optimization of solvent polarity and temperature during crystallization is essential to avoid polymorphic inconsistencies.

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

- NMR : Assign signals for aromatic protons (naphthyl and thienyl groups) and hydroxyl protons, noting potential splitting due to steric hindrance.

- IR : Identify O-H stretching (~3200–3600 cm⁻¹) and C-S (thienyl) vibrations (~600–700 cm⁻¹).

- Mass Spectrometry : Confirm molecular weight (e.g., 386.44 g/mol for structural analogs) and fragmentation patterns .

Cross-referencing with single-crystal X-ray data ensures accuracy in structural assignments .

Q. What toxicological screening protocols are recommended for initial safety assessments?

Adopt tiered testing per ATSDR guidelines:

Acute Toxicity : Evaluate mortality and systemic effects (respiratory, hepatic) in rodent models via inhalation, oral, or dermal exposure .

Subchronic Studies : Monitor body weight, hematological parameters, and organ histopathology over 90-day exposure .

Data should align with standardized endpoints (e.g., NOAEL/LOAEL) for comparative risk assessment.

Advanced Research Questions

Q. How does the compound’s antitumor activity differ between cancer cell lines and normal cells?

In T98G glioblastoma cells, di(3-thienyl)methanol analogs exhibit dose-dependent cytotoxicity (>20 µg/mL) via MTT assays, with selective inhibition of colony formation. Notably, HEK normal cells show lower sensitivity, suggesting tumor-specific mechanisms (e.g., ROS induction or DNA damage) . Validate selectivity using flow cytometry (apoptosis assays) and genomic instability markers (e.g., γ-H2AX).

Q. How can contradictions in toxicological data across exposure routes be resolved?

Discrepancies (e.g., oral vs. dermal LD50 values) require route-specific pharmacokinetic modeling:

- Inhalation : Assess alveolar absorption rates and pulmonary metabolism.

- Oral/Dermal : Measure bioavailability using radiolabeled compounds and tissue distribution studies .

Statistical meta-analysis of existing datasets (e.g., ATSDR/NTP) can identify confounding variables like species-specific metabolic pathways.

Q. What computational methods predict the compound’s coordination chemistry with transition metals?

Density Functional Theory (DFT) calculations can model ligand-metal interactions, particularly with iron(II) complexes. For example, thienyl-containing ligands like 3Th-pybox form stable octahedral geometries, validated via magnetic susceptibility and UV-Vis spectroscopy . Focus on frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior.

Q. How do structural modifications (e.g., substituent position) influence bioactivity?

- Thienyl vs. Phenyl Substituents : Thienyl groups enhance π-stacking in DNA intercalation, while methyl groups on naphthyl rings improve lipid membrane permeability .

- Hydroxyl Group Functionalization : Esterification or etherification may reduce cytotoxicity in normal cells while retaining antitumor efficacy .

Q. What challenges arise when extrapolating in vitro toxicity data to in vivo models?

In vitro systems often underestimate metabolic activation (e.g., cytochrome P450-mediated bioactivation of naphthalene derivatives). Use hepatic microsomal assays to identify reactive metabolites (e.g., epoxides) and correlate findings with in vivo hepatotoxicity markers (ALT/AST levels) .

Q. How can NMR spectral overlaps from aromatic protons be resolved?

Q. What solvent systems optimize crystallization for X-ray diffraction studies?

Hexane/chloroform mixtures (3:1 v/v) yield monoclinic crystals with minimal disorder. For hygroscopic analogs, use anhydrous solvents and inert gas atmospheres to prevent hydrate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.